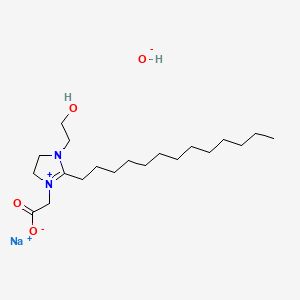
1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-tridecyl-, hydroxide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide is a synthetic organic compound. It is a member of the imidazolium family, which is known for its diverse applications in various fields due to its unique chemical structure and properties. This compound is particularly notable for its amphiphilic nature, making it useful in applications that require both hydrophilic and hydrophobic interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring is synthesized through a cyclization reaction involving a suitable dihydroxyethylamine and a tridecyl halide.
Carboxymethylation: The imidazolium ring is then carboxymethylated using chloroacetic acid under basic conditions.
Neutralization: The resulting carboxymethylated imidazolium compound is neutralized with sodium hydroxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the above reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and filtration are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted imidazolium derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in catalysis and as a phase transfer catalyst in organic synthesis.
Biology
In biological research, Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide is used in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine
Industry
In industrial applications, it is used in the formulation of detergents, personal care products, and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide involves its interaction with both hydrophilic and hydrophobic molecules. The imidazolium ring interacts with hydrophilic molecules, while the long tridecyl chain interacts with hydrophobic molecules. This dual interaction allows it to stabilize emulsions and solubilize hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another amphiphilic compound used as a surfactant.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with similar surfactant properties.
Imidazolium-based ionic liquids: Compounds with similar imidazolium rings but different
Properties
CAS No. |
68647-45-0 |
|---|---|
Molecular Formula |
C20H39N2NaO4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
sodium;2-[3-(2-hydroxyethyl)-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C20H38N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-21(16-17-23)14-15-22(19)18-20(24)25;;/h23H,2-18H2,1H3;;1H2/q;+1;/p-1 |
InChI Key |
NZXKXMJYCMWRKS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-].[OH-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















